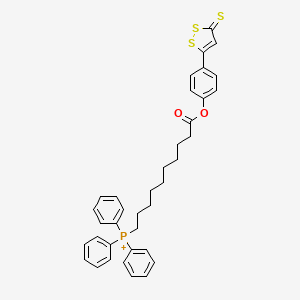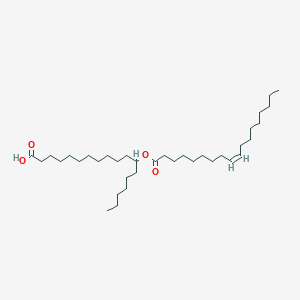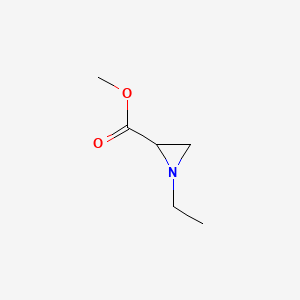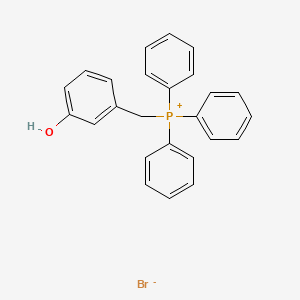
TOS-GLY-PRO-LYS-AMC ACOH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tos-Gly-Pro-Lys-AMC is a synthetic peptide substrate used primarily in biochemical research. It is composed of four amino acids: tosyl (Tos), glycine (Gly), proline (Pro), and lysine (Lys), with a 7-amino-4-methylcoumarin (AMC) group attached at the C-terminus. This compound is widely used in the study of proteolytic enzymes, particularly serine proteases, due to its ability to release a fluorescent signal upon enzymatic cleavage .
Applications De Recherche Scientifique
Tos-Gly-Pro-Lys-AMC has a wide range of applications in scientific research:
Analyse Biochimique
Biochemical Properties
Tos-Gly-Pro-Lys-AMC is known to interact with tryptase, a type of serine protease . It has been shown to have trypsin-like activity with a strong preference for Arg over Lys in the P1 position . The serpins 2-antiplasmin and anti-thrombin were able to inhibit hK5 with an inhibition constant (k 2/Ki) of 1.0 10 2 and 4.2 10 4 M 1 min 1, respectively .
Molecular Mechanism
Tos-Gly-Pro-Lys-AMC exerts its effects at the molecular level through its interactions with enzymes such as tryptase . It serves as a substrate for these enzymes, participating in biochemical reactions that lead to the generation of a fluorescent signal . This signal can then be detected and measured, providing a means of assessing enzyme activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tos-Gly-Pro-Lys-AMC typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid (AMC) to a solid resin. Subsequent amino acids (Lys, Pro, Gly, and Tos) are added sequentially through condensation reactions. Each amino acid addition is followed by deprotection steps to remove protecting groups that prevent unwanted side reactions .
Industrial Production Methods
Industrial production of Tos-Gly-Pro-Lys-AMC follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the integrity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tos-Gly-Pro-Lys-AMC primarily undergoes enzymatic cleavage reactions. When exposed to specific proteolytic enzymes, the amide bond between the lysine and AMC is cleaved, releasing the fluorescent AMC group .
Common Reagents and Conditions
Common reagents used in these reactions include various serine proteases, such as trypsin and thrombin. The reactions are typically carried out in buffered aqueous solutions at physiological pH and temperature to mimic biological conditions .
Major Products Formed
The major product formed from the enzymatic cleavage of Tos-Gly-Pro-Lys-AMC is the free AMC group, which emits fluorescence upon excitation. This fluorescence can be quantitatively measured to assess the activity of the proteolytic enzyme .
Mécanisme D'action
The mechanism of action of Tos-Gly-Pro-Lys-AMC involves its recognition and cleavage by specific proteolytic enzymes. The enzyme binds to the peptide substrate and catalyzes the hydrolysis of the amide bond between lysine and AMC. This reaction releases the AMC group, which fluoresces upon excitation. The intensity of the fluorescence is directly proportional to the enzymatic activity, allowing for quantitative analysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tos-Gly-Pro-Arg-AMC: Similar in structure but contains arginine instead of lysine.
Z-Val-Leu-Lys-AMC: Another fluorogenic peptide substrate with different amino acid composition, used for studying cysteine proteases.
Uniqueness
Tos-Gly-Pro-Lys-AMC is unique due to its specific amino acid sequence, which makes it a preferred substrate for certain serine proteases. Its ability to release a fluorescent signal upon cleavage provides a convenient and sensitive method for monitoring enzyme activity in real-time .
Propriétés
IUPAC Name |
(2S)-N-[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N5O7S/c1-19-8-11-22(12-9-19)43(40,41)32-18-27(36)35-15-5-7-25(35)30(39)34-24(6-3-4-14-31)29(38)33-21-10-13-23-20(2)16-28(37)42-26(23)17-21/h8-13,16-17,24-25,32H,3-7,14-15,18,31H2,1-2H3,(H,33,38)(H,34,39)/t24-,25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENHHFBQLLZEME-DQEYMECFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC3=CC4=C(C=C3)C(=CC(=O)O4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)NC3=CC4=C(C=C3)C(=CC(=O)O4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N5O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-methylbutylamino)-1-[4-[(3-methylphenoxy)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone;hydrochloride](/img/structure/B593260.png)
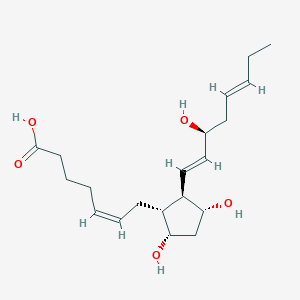
![(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid](/img/structure/B593262.png)
![(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid](/img/structure/B593263.png)
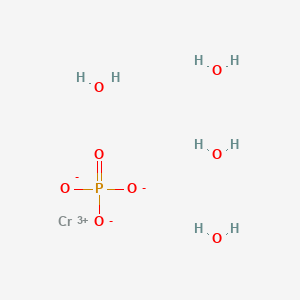
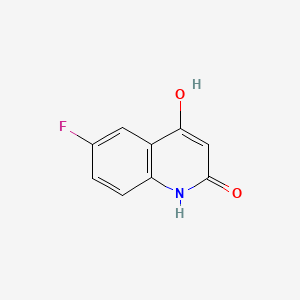
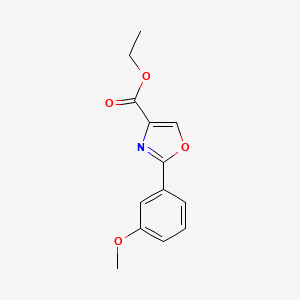
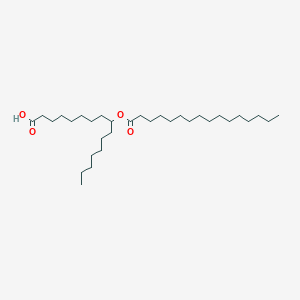
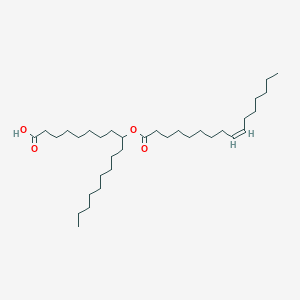
![[1,1-Biphenyl]-2,4-diol,5-(1-methylethyl)-](/img/structure/B593272.png)
